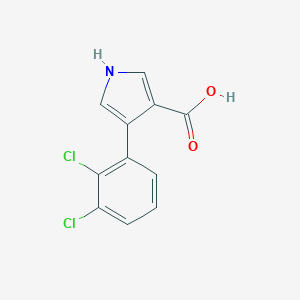

4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid (DCPA) is an organic compound that is widely used in scientific research. It is a potent herbicide that inhibits the growth of plants by disrupting the biosynthesis of chlorophyll. However, its unique chemical properties also make it an interesting compound for other applications, such as in the study of biochemical and physiological processes.

Mécanisme D'action

The mechanism of action of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In addition, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to inhibit the activity of other enzymes, such as cytochrome P450, by binding to their active sites.

Effets Biochimiques Et Physiologiques

4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death or mutations. In addition, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to affect the expression of certain genes involved in the regulation of cell growth and differentiation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid in laboratory experiments is its potency and specificity. It can be used at very low concentrations to achieve a desired effect, and its mechanism of action is well understood. However, one limitation of using 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid is its toxicity, which can limit its use in certain experiments or cell lines.

Orientations Futures

There are several potential future directions for the use of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid in scientific research. One area of interest is the development of new herbicides based on the structure of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid, which could be more effective and environmentally friendly than current herbicides. Another area of interest is the study of the effects of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid on human health, particularly its potential role in the development of cancer or other diseases. Finally, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid could be used as a tool to study the effects of oxidative stress and DNA damage on cells, which could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.

Applications De Recherche Scientifique

4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been extensively used as a research tool in various scientific fields, such as biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has also been used to study the effects of oxidative stress on cells and tissues.

Propriétés

Numéro CAS |

103999-46-8 |

|---|---|

Nom du produit |

4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid |

Formule moléculaire |

C11H7Cl2NO2 |

Poids moléculaire |

256.08 g/mol |

Nom IUPAC |

4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C11H7Cl2NO2/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16/h1-5,14H,(H,15,16) |

Clé InChI |

RHSPTIUSWBEMTD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)O |

SMILES canonique |

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)O |

Synonymes |

4-(2,3-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |

Origine du produit |

United States |

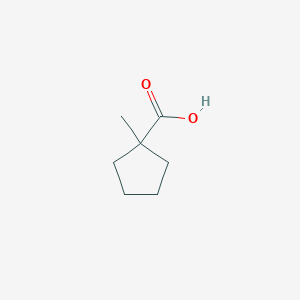

Synthesis routes and methods I

Procedure details

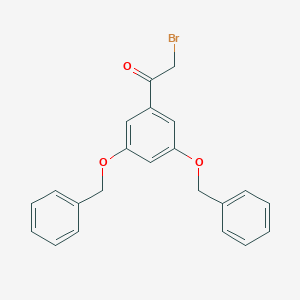

Synthesis routes and methods II

Procedure details

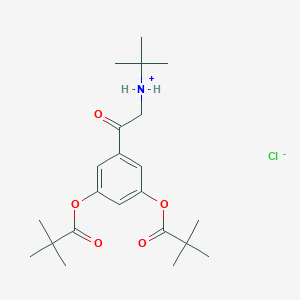

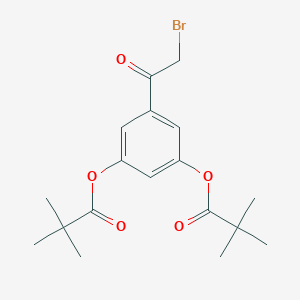

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)